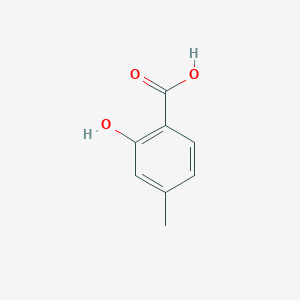

Ácido 4-metilsalicílico

Descripción general

Descripción

. Es un sólido blanco soluble en agua básica y solventes orgánicos polares. El compuesto presenta tanto un grupo ácido carboxílico como un grupo fenol, lo que lo convierte en un producto químico versátil en diversas aplicaciones .

Aplicaciones Científicas De Investigación

El ácido 4-metilsalicílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Actúa como inhibidor de la acil-CoA sintetasa de cadena media.

Medicina: Investigado por sus posibles propiedades terapéuticas.

Industria: Utilizado en la producción de colorantes y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del ácido 4-metilsalicílico implica su interacción con objetivos moleculares específicos. Por ejemplo, inhibe la acil-CoA sintetasa de cadena media, afectando el metabolismo de los ácidos grasos . Los grupos fenólico y ácido carboxílico del compuesto desempeñan funciones cruciales en sus interacciones bioquímicas .

Compuestos similares:

Ácido salicílico: Carece del grupo metilo en la posición 4.

Ácido 3-metilsalicílico: El grupo metilo está en la posición 3.

Ácido 6-metilsalicílico: Isómero que se encuentra en la naturaleza con el grupo metilo en la posición 6.

Unicidad: El ácido 4-metilsalicílico es único debido a su patrón específico de sustitución, que le confiere propiedades químicas y biológicas distintivas. Su capacidad para inhibir la acil-CoA sintetasa de cadena media lo diferencia de otros isómeros .

Análisis Bioquímico

Biochemical Properties

4-Methylsalicylic acid is similar to salicylic acid and is used in the manufacturing of dyes . Its functional groups include a carboxylic acid and a phenol group . These functional groups play a crucial role in its biochemical reactions.

Cellular Effects

A series of Schiff bases derived from 4-Methylsalicylic acid were synthesized and evaluated for their immunosuppressive activities . Among them, a compound displayed potent biological activity against lymph node cells . The results of apoptosis and western-blot assays demonstrated that the immunosuppressive activity of this compound might be mediated by the inhibition of PI3K/AKT signaling pathway .

Molecular Mechanism

It is known that salicylic acid, a similar compound, undergoes hydrolysis in the presence of an aqueous base resulting in the formation of salicylic acid and methanol . This could suggest a similar mechanism for 4-Methylsalicylic acid.

Temporal Effects in Laboratory Settings

It is known that salicylic acid, a similar compound, targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .

Dosage Effects in Animal Models

The effects of 4-Methylsalicylic acid at different dosages in animal models are not well documented. It is known that salicylic acid and its sodium and aluminium salt and methyl salicylate are used in cattle, horses, sheep, goats, and poultry. It is used topically in cream, ointments, or solution for the cleaning of wounds of the skin and the teat. The recommended dose is 2 to 400 μg/kg bw/day .

Metabolic Pathways

4-Methylsalicylic acid can be synthesized via the phenylpropanoid route or the isochorismate pathway . It is metabolized to form SA-glucoside and SA glucose-ester through glucosylation, and methyl salicylate through methylation .

Transport and Distribution

It is known that it is a white solid that is soluble in basic water and in polar organic solvents . This suggests that it could be transported and distributed within cells and tissues through these solvents.

Subcellular Localization

It is known that salicylic acid, a similar compound, is more commonly used topically for its keratolytic, antibacterial, and photoprotective properties . This suggests that 4-Methylsalicylic acid could have a similar subcellular localization.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 4-metilsalicílico se puede sintetizar mediante la hidroxilación del ácido 4-metilbenzoico . Este proceso generalmente implica el uso de un catalizador de paladio (II) bajo una atmósfera de oxígeno . Las condiciones de reacción se controlan cuidadosamente para asegurar la hidroxilación selectiva en la posición deseada del anillo aromático.

Métodos de producción industrial: En entornos industriales, la producción de ácido 4-metilsalicílico puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 4-metilsalicílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo fenol se puede oxidar para formar quinonas.

Reducción: El grupo ácido carboxílico se puede reducir para formar alcoholes.

Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Condiciones que involucran halógenos o agentes de nitración.

Principales productos:

Oxidación: Quinonas.

Reducción: Alcoholes.

Sustitución: Derivados halogenados o nitrados.

Comparación Con Compuestos Similares

Salicylic Acid: Lacks the methyl group at the 4-position.

3-Methylsalicylic Acid: Methyl group is at the 3-position.

6-Methylsalicylic Acid: Naturally occurring isomer with the methyl group at the 6-position.

Uniqueness: 4-Methylsalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit medium chain acyl-CoA synthetase sets it apart from other isomers .

Actividad Biológica

4-Methylsalicylic acid (4-MSA), an organic compound with the formula CH₃C₆H₃(CO₂H)(OH), is a derivative of salicylic acid characterized by a methyl group at the para position. This compound has garnered attention for its potential biological activities, particularly in plant defense mechanisms and its implications in human health.

4-MSA is a white solid soluble in basic water and polar organic solvents. It can be synthesized through various methods, including the carboxylation of sodium para-cresolate or hydroxylation of 4-methylbenzoic acid . Its structure includes both a carboxylic acid and a phenolic group, which are critical for its biological activity.

Plant Defense Mechanisms

Research indicates that 4-MSA and its analogs can significantly enhance plant defense responses. For instance, studies have shown that salicylic acid (SA) and its derivatives, including 4-MSA, induce the expression of defense-related genes such as PR1 in Arabidopsis thaliana when exposed to pathogens like Pseudomonas syringae . This induction is mediated through the accumulation of NPR1, a master regulator of plant defense.

Table 1: Effects of 4-MSA on Plant Defense Responses

| Compound | Pathogen | Effect on NPR1 | Induced Gene Expression |

|---|---|---|---|

| 4-Methylsalicylic Acid | Pseudomonas syringae | Increased | PR1 |

| Salicylic Acid | Botrytis cinerea | Increased | PR1 |

| 5-Methylsalicylic Acid | Candidatus liberibacter | Increased | PR1 |

These compounds not only enhance resistance to pathogens but also exhibit antifungal properties. For example, 4-MSA has been shown to inhibit the growth of Botrytis cinerea, a common fungal pathogen affecting various crops .

Human Health Implications

In addition to its role in plants, 4-MSA has potential therapeutic applications. Studies have explored its immunosuppressive activities and inhibitory effects on phosphoinositide 3-kinase gamma (PI3Kγ), which is involved in inflammatory processes . This suggests that 4-MSA may be beneficial in managing conditions related to inflammation and immune response.

Case Study: Immunosuppressive Activity

A study investigating various salicylic acid derivatives found that 4-MSA exhibited significant immunosuppressive effects comparable to other known agents. The research highlighted its potential as a candidate for drug development targeting inflammatory diseases .

The biological activity of 4-MSA can be attributed to several mechanisms:

- Induction of Defense Genes : As noted, compounds like 4-MSA activate pathways leading to increased expression of defense-related genes.

- Antifungal Activity : The inhibition of fungal growth may involve disruption of fungal cellular processes, including cell wall integrity and metabolic functions.

- Immunomodulation : The ability to inhibit PI3Kγ suggests a role in modulating immune responses, which could be leveraged for therapeutic purposes.

Propiedades

IUPAC Name |

2-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJESAXZANHETJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198166 | |

| Record name | m-Cresotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-85-1 | |

| Record name | 4-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Cresotic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CRESOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.